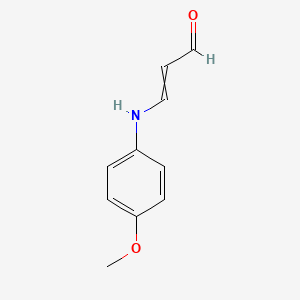

3-(4-Methoxyanilino)prop-2-enal

Description

3-(4-Methoxyanilino)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a 4-methoxyanilino substituent. This compound belongs to the cinnamaldehyde family, characterized by a propenal backbone conjugated with aromatic rings. Structurally, it is defined by the (E)-configuration of the enal group, where the aldehyde functionality is conjugated to the aromatic ring via a double bond. The 4-methoxy group on the aniline moiety enhances electron-donating properties, influencing reactivity and biological activity .

Reported applications include anticancer and anti-inflammatory activities, as demonstrated in studies where derivatives of 3-(4-methoxyphenyl)prop-2-enal inhibited tumor cell proliferation and suppressed inflammatory mediators like COX-2 .

Properties

CAS No. |

51218-01-0 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(4-methoxyanilino)prop-2-enal |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h2-8,11H,1H3 |

InChI Key |

BQOAYKKXCORCTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with acrolein under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyanilino)prop-2-enal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)prop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Substituent Position: Ortho vs. Para Methoxy Groups: Ortho-substituted analogs (e.g., 2-methoxycinnamaldehyde) exhibit stronger antimicrobial activity due to steric and electronic effects, whereas para-substituted derivatives (e.g., this compound) show enhanced anticancer activity, likely due to improved conjugation and electron donation . Hydroxy vs. Methoxy Groups: The 2-hydroxy derivative ((E)-3-(2-hydroxyphenyl)prop-2-enal) demonstrates higher antioxidant capacity compared to methoxy analogs, attributed to the phenolic group’s radical-scavenging ability .

Functional Group Modifications: Aldehyde vs. Alcohol: The propenal group in this compound is critical for electrophilic reactivity, enabling covalent interactions with biological targets (e.g., thiol groups in enzymes). In contrast, the propenol derivative ((2E)-3-(4-methoxyphenyl)prop-2-en-1-ol) lacks this reactivity but retains anti-inflammatory effects via non-covalent mechanisms . Enal vs. Enone Systems: Compounds like (2Z)-3-(4-methoxyanilino)-but-2-en-1-one (an enone) exhibit distinct electronic properties, influencing their applications in materials science and as synthetic intermediates .

Biological Activity: Anticancer Activity: this compound outperforms trans-anethole in cytotoxicity assays, likely due to the aldehyde group’s ability to form Schiff bases with cellular nucleophiles . Anti-inflammatory Activity: Both this compound and its propenol analog inhibit COX-2, but the aldehyde derivative shows faster kinetics due to electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.